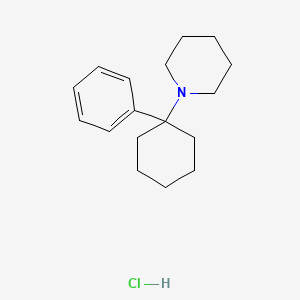

Phencyclidine hydrochloride

Descripción general

Descripción

La fenciclidina, también conocida como fenilciclohexilpiperidina, es un anestésico disociativo que se desarrolló originalmente en la década de 1950. Es conocida por sus efectos alteradores de la mente y se ha utilizado tanto médica como recreativamente. Médicamente, se utilizó inicialmente como anestésico general, pero su uso se suspendió debido a los graves efectos secundarios.

Métodos De Preparación

La fenciclidina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 1-fenilciclohexanol con azida de sodio para introducir un grupo azido. Esto va seguido de una reducción con hidruro de aluminio y litio para producir 1-fenilciclohexano, que luego se hace reaccionar con anhídrido glutárico para obtener un hapteno que contiene un grupo carboxilo . Los métodos de producción industrial a menudo implican pasos similares, pero están optimizados para la producción a gran escala.

Análisis De Reacciones Químicas

1.2.2 Enamine Route

Grignard Displacement

-

Critical Step : Phenyl magnesium bromide attacks the nitrile carbon in PCC, displacing the piperidine moiety .

-

Side Reaction : Phenyl lithium adds to the nitrile instead of displacing it, requiring strict reagent control .

Alkylation for N-Substituted Analogs

-

Monoalkylation :

-

Dialkylation :

| Derivative Type | Method | Yield |

|---|---|---|

| N-Methyl | Formylation + LiAlH₄ reduction | Moderate |

| N,N-Dimethyl | Reductive methylation | High |

Toxic Byproducts

-

Unreacted PCC (1-Piperidinocyclohexanecarbonitrile) :

Quaternary Salt Formation

Reaction Conditions and Optimization

-

Solvents : White gasoline preferred over ether for cost and volatility .

-

Catalysts : Anhydrous HBr or p-toluenesulfonic acid in enamine route .

-

Scale : Typically 3–5 moles per batch, limited by piperidine availability .

| Optimization Factor | Impact on Yield |

|---|---|

| Grignard Excess | Increases yield up to 65% |

| Solvent Purity | Reduces side reactions |

Aplicaciones Científicas De Investigación

Treatment of Acute Organophosphorus Poisoning

Penehyclidine hydrochloride (PHC), a derivative of PCP, has been used as an anticholinergic agent in treating acute organophosphorus pesticide poisoning (AOPP). A meta-analysis indicated that PHC may offer advantages over traditional treatments like atropine, particularly in improving patient outcomes by reducing mortality rates and enhancing recovery times . The study analyzed randomized controlled trials to evaluate the efficacy and safety of PHC compared to atropine, highlighting its potential as a first-line treatment in emergency settings.

Neurological and Psychiatric Research

PCP has been extensively studied for its psychotomimetic effects, which mimic symptoms of schizophrenia. Research indicates that PCP administration can induce profound behavioral changes in chronic schizophrenic patients, exacerbating symptoms such as thought disorders and affective disturbances . These findings have led to the use of PCP as a chemical model for studying schizophrenia, providing insights into the underlying neurobiological mechanisms of the disorder.

Behavioral Studies

Repeated treatment with PCP has been shown to induce negative symptom-like behaviors in animal models, such as prolonged immobility during forced swimming tests, which is indicative of avolition—a core negative symptom of schizophrenia . The involvement of serotonergic and dopaminergic systems has been hypothesized to mediate these effects, suggesting that PCP could serve as a valuable tool for investigating the neurochemical pathways involved in schizophrenia .

Neurophysiological Effects

Studies have demonstrated that PCP administration leads to significant alterations in electroencephalographic (EEG) patterns, similar to those observed in schizophrenia patients. Specifically, PCP-induced changes include increased theta activity and decreased alpha rhythms, which may reflect disruptions in thalamocortical pathways . These neurophysiological markers provide critical insights into the brain's functioning during psychotic episodes and may inform future therapeutic strategies.

Intoxication Cases

Clinical case reports have documented severe intoxication due to PCP, highlighting its potential risks when abused. Symptoms of overdose include seizures, agitation, and respiratory depression . In one notable case series from the 1970s, PCP was implicated in a significant proportion of drug overdoses at a major medical center, underscoring its prevalence as a substance of abuse . These cases illustrate the need for effective management strategies for intoxication and the importance of understanding PCP's pharmacological profile.

Summary Table of Applications

Mecanismo De Acción

La fenciclidina ejerce sus efectos principalmente inhibiendo el receptor NMDA, un tipo de receptor ionotrópico que se encuentra en las dendritas de las neuronas . Al unirse a un sitio dentro del canal iónico, la fenciclidina bloquea el flujo de iones positivos hacia la célula, inhibiendo así la despolarización e interfiriendo con las funciones cognitivas y otras funciones del sistema nervioso . Este mecanismo es responsable de sus efectos anestésicos y alucinógenos.

Comparación Con Compuestos Similares

La fenciclidina es similar a otros anestésicos disociativos como la ketamina y la dextrometorfano. Al igual que la fenciclidina, la ketamina también es un antagonista del receptor NMDA y produce efectos disociativos similares . La ketamina se considera que tiene un perfil más seguro y todavía se utiliza médicamente. La dextrometorfano, que se encuentra comúnmente en los jarabes para la tos, también actúa sobre el receptor NMDA pero tiene un efecto mucho más leve en comparación con la fenciclidina .

Conclusión

La fenciclidina es un compuesto con un perfil farmacológico complejo y una gama de aplicaciones en la investigación científica. A pesar de su potencial para el abuso, sigue siendo una herramienta importante para estudiar el sistema nervioso central y desarrollar nuevos agentes terapéuticos.

Si tiene más preguntas o necesita más detalles, no dude en preguntar.

Actividad Biológica

Phencyclidine hydrochloride (PCP) is a dissociative anesthetic known for its complex pharmacological effects, primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This article delves into the biological activity of PCP, including its mechanisms of action, pharmacokinetics, and associated clinical effects, supported by research findings and data tables.

PCP exerts its primary effects through the inhibition of NMDA receptors, which are crucial for excitatory neurotransmission in the central nervous system (CNS). The binding site for PCP is located within the ion channel of the NMDA receptor. When PCP binds to this site, it prevents the influx of calcium ions that is normally triggered by excitatory neurotransmitters like glutamate and glycine. This blockade results in anesthesia and analgesia without significant cardiorespiratory depression .

Key Mechanisms:

- NMDA Receptor Antagonism: PCP binds to the PCP site on NMDA receptors, inhibiting their function.

- Sigma Receptor Agonism: PCP also interacts with sigma receptors, contributing to its psychoactive effects .

- Dopaminergic and Serotonergic Effects: At moderate doses, PCP inhibits the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft .

Pharmacokinetics

PCP is both water and lipid-soluble, allowing rapid distribution throughout the body. Its pharmacokinetic profile is characterized by:

- Metabolism: Approximately 90% of PCP undergoes first-pass metabolism in the liver via oxidative hydroxylation. The primary metabolites include PCHP, PPC, and PCAA .

- Elimination Half-Life: The elimination half-life ranges from 7 to 46 hours, depending on individual metabolic rates .

- Onset of Action: The onset varies by administration route; effects are felt within 2–5 minutes when smoked but may take 15–60 minutes when ingested orally .

Clinical Effects and Case Studies

PCP's effects can be categorized into two contrasting phases: CNS depression and stimulation. Clinically, it can induce hallucinations, altered perception of reality, and dissociative states. It has been implicated in various psychiatric conditions due to its NMDA antagonism.

Notable Findings:

- A study involving rats demonstrated that PCP administration resulted in impaired GABAergic transmission in the prefrontal cortex, suggesting a potential model for understanding schizophrenia .

- Another investigation highlighted that PCP could enhance dopamine production while inhibiting its reuptake at moderate doses, leading to psychostimulant-like effects .

Data Table: Pharmacological Profile

| Property | Value |

|---|---|

| Molecular Weight | 279.85 g/mol |

| Chemical Formula | C₁₇H₂₅N·HCl |

| Onset of Action | 2–5 min (inhalation) |

| Elimination Half-Life | 7–46 hours |

| Primary Metabolites | PCHP, PPC, PCAA |

| Binding Affinity (NMDA) | K_i = 59 nM |

Propiedades

Número CAS |

956-90-1 |

|---|---|

Fórmula molecular |

C17H25N |

Peso molecular |

243.4 g/mol |

Nombre IUPAC |

1-(1-phenylcyclohexyl)piperidine |

InChI |

InChI=1S/C17H25N/c1-4-10-16(11-5-1)17(12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2 |

Clave InChI |

JTJMJGYZQZDUJJ-UHFFFAOYSA-N |

Impurezas |

Ether, cyclohexanol, isopropyl alcohol, ammonium chloride or hydroxide, and phenyllithium or phenylmagnesium halide may appear in the final product of phencyclidine synthesis ... 1-Piperidinocyclohexanecarbonitrile /PCC/ is a synthetic intermediate that has contaminated some batches of phencyclidine. The purity of phencyclidine sold as "angel dust" is high (80%-100%) compared with the surreptitious presence of phencyclidine (range, 10% to 30%). |

SMILES |

C1CCC(CC1)(C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-] |

SMILES canónico |

C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3 |

Punto de ebullición |

BP: 136 °C at 1.0 mm Hg |

Color/Form |

White, crystalline powder On the street may contain a number of contaminants causing the color to range from tan to brown with a consistency ranging from powder to a gummy mass Colorless crystals White crystalline powde |

melting_point |

46.5 °C |

Números CAS relacionados |

2981-31-9 (hydrobromide) 77-10-1 (hydrochloride) 77-10-1 (Parent) |

Solubilidad |

Soluble in ethanol |

Sinónimos |

1-(1-Phenylcyclohexyl)piperidine Angel Dust CL 395 CL-395 CL395 Dust, Angel GP 121 GP-121 GP121 Phencyclidine Phencyclidine Hydrobromide Phencyclidine Hydrochloride Sernyl Serylan |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.